(4E)-2-(3,4-dimethylphenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one
Overview
Description
(4E)-2-(3,4-dimethylphenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolone core, a furan ring, and multiple functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(3,4-dimethylphenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 5-(2-hydroxy-5-nitrophenyl)furan-2-carbaldehyde in the presence of a base, followed by cyclization with hydrazine derivatives to form the pyrazolone ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(3,4-dimethylphenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The presence of functional groups allows for substitution reactions, where groups like halogens or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce new functional groups, leading to a variety of substituted pyrazolone compounds.
Scientific Research Applications
(4E)-2-(3,4-dimethylphenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of (4E)-2-(3,4-dimethylphenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: An aniline derivative with similar functional groups but different structural features.
2,4-Dichloroaniline: Another aniline derivative with chlorine substitutions at different positions.
2,5-Dichloroaniline: Similar to the above compounds but with chlorine atoms at different positions.
Uniqueness
(4E)-2-(3,4-dimethylphenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one is unique due to its combination of a pyrazolone core, furan ring, and multiple functional groups
Properties
IUPAC Name |
(4E)-2-(3,4-dimethylphenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-13-4-5-16(10-14(13)2)25-23(28)19(15(3)24-25)12-18-7-9-22(31-18)20-11-17(26(29)30)6-8-21(20)27/h4-12,27H,1-3H3/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKQCNGEUIJYDH-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)/C(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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